Home > Products > Screening Compounds P143475 > (R)-2-(Pyrrolidin-3-yloxy)-pyridine
(R)-2-(Pyrrolidin-3-yloxy)-pyridine - 927691-31-4

(R)-2-(Pyrrolidin-3-yloxy)-pyridine

Catalog Number: EVT-3442828
CAS Number: 927691-31-4
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-(Pyrrolidin-3-yloxy)-pyridine, also known as 2-(Pyrrolidin-3-yloxy)pyridine, is a chemical compound characterized by a pyridine ring substituted with a pyrrolidin-3-yloxy group. Its molecular formula is C9H12N2OC_9H_{12}N_2O and its molecular weight is approximately 164.2 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

Source and Classification

This compound is classified under the category of heterocyclic compounds, specifically pyridine derivatives. It can be sourced from chemical suppliers and is often utilized in synthetic organic chemistry for the development of more complex molecules. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-2-(Pyrrolidin-3-yloxy)-pyridine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids.
  2. Nucleophilic Substitution: The pyrrolidine ring is attached to the pyridine ring via an ether linkage, often through nucleophilic substitution reactions where the hydroxyl group of the pyrrolidine reacts with a halogenated pyridine derivative.
  3. Reaction Conditions: Commonly used conditions include moderate temperatures and inert atmospheres to minimize side reactions. For example, using cesium carbonate in N,N-dimethylformamide at elevated temperatures can facilitate this process .

Industrial Production Methods

In industrial settings, the production may involve large-scale batch reactions optimized for yield and purity. Techniques such as chromatography and recrystallization are employed for purification to ensure the final product meets quality specifications.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-2-(Pyrrolidin-3-yloxy)-pyridine features a pyridine ring with a pyrrolidin-3-yloxy substituent. The structural representation can be described using InChI (International Chemical Identifier):

  • InChI: InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H

The compound's stereochemistry is significant, as it possesses chiral centers that influence its biological activity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-(Pyrrolidin-3-yloxy)-pyridine can participate in various chemical reactions:

  • Oxidation: This reaction introduces oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process can remove oxygen-containing groups or reduce double bonds using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by others.

Major Products Formed

The products formed from these reactions depend on specific reagents and conditions used. For instance:

  • Oxidation may yield pyridine N-oxides.
  • Reduction may produce derivatives with altered functional groups .
Mechanism of Action

The mechanism of action for (R)-2-(Pyrrolidin-3-yloxy)-pyridine involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. This modulation is crucial in therapeutic contexts where altering enzyme activity can influence disease outcomes.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: 164.2 g/mol
  • Melting Point: Specific values may vary based on purity but are typically determined during synthesis.

Chemical Properties

Chemical properties encompass reactivity patterns such as:

  • Stability under various conditions.
  • Solubility in organic solvents which influences its application in synthesis and formulation.

Relevant data concerning these properties can often be found in chemical databases like PubChem or BenchChem .

Applications

(R)-2-(Pyrrolidin-3-yloxy)-pyridine has diverse applications across several scientific domains:

  1. Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  2. Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
  3. Medicine: Investigated for therapeutic effects, particularly in modulating specific molecular targets associated with diseases like inflammation or infection.
  4. Industry: Utilized in developing new materials and as an intermediate in synthesizing other valuable compounds .

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and therapeutic development.

Introduction to (R)-2-(Pyrrolidin-3-yloxy)-Pyridine

Structural Significance in Heterocyclic Chemistry

The molecular architecture of (R)-2-(pyrrolidin-3-yloxy)-pyridine exemplifies sophisticated hybrid heterocycle design with distinctive electronic and spatial features:

  • Bidirectional hydrogen bonding capacity: The pyridine nitrogen acts as a hydrogen bond acceptor (pKa ~5.2), while the pyrrolidine N-H functions as a hydrogen bond donor (pKa ~9.0 for pyrrolidine derivatives), creating complementary recognition motifs [4]. This dual functionality enables simultaneous interactions with both acidic and basic residues in biological targets, enhancing binding specificity.
  • Stereoelectronic properties: The ether linkage adopts a gauche conformation that positions the pyridine ring perpendicular to the pyrrolidine plane, reducing steric crowding while allowing π-π stacking interactions. This conformation is stabilized by hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C-N bonds, as evidenced by computational studies of analogous structures [3].
  • Comparative heterocycle parameters: As shown in Table 1, key bond lengths and angles differentiate this scaffold from simpler heterocycles. The C-O bond length (average 1.36Å) is significantly shorter than typical alkyl ethers (1.41Å), indicating partial double-bond character due to resonance with the pyridine ring. Similarly, the N-C bonds in the pyrrolidine ring demonstrate asymmetry reflecting the stereochemical constraints [4].

Table 1: Key Structural Parameters of (R)-2-(Pyrrolidin-3-yloxy)-Pyridine and Related Heterocycles

Structural FeatureParameterPyridine-Pyrrolidine HybridPyridine ControlPyrrolidine Control
C-O Bond LengthDistance (Å)1.36N/A1.41
Pyridine N BasicicitypKa5.235.20N/A
Pyrrolidine N BasicitypKa9.0 (estimated)N/A8.96
Dihedral Angle (C-O-C-N)Degrees55°N/AN/A
Ring Fusion Geometry-PerpendicularPlanarPuckered

The stereochemical rigidity introduced by the chiral center significantly constrains rotational freedom around the C-O bond, limiting the number of accessible conformations to two primary low-energy states separated by a 4.8 kcal/mol barrier according to molecular mechanics calculations. This preorganization enhances binding entropy when interacting with asymmetric biological targets compared to flexible analogs [3] [6]. The scaffold's isosteric relationship with natural nucleosides facilitates biomolecular recognition, while its metabolic stability exceeds that of ribose-containing analogs due to the absence of glycosidic bonds susceptible to enzymatic cleavage. This structural stability profile makes it particularly valuable for drug design applications targeting intracellular pathways [4].

Historical Development and Discovery in Medicinal Chemistry

The investigation of pyridine-pyrrolidine hybrids emerged from foundational research on privileged heterocyclic scaffolds:

  • 1980s-1990s: Initial studies focused on racemic 2-(pyrrolidin-3-yloxy)pyridine derivatives as CNS-active scaffolds, with researchers noting moderate affinity for serotonin receptors in rodent models. These early compounds exhibited poor bioavailability (<15%) due to extensive first-pass metabolism of the pyrrolidine nitrogen [3].
  • 2000-2010: Breakthroughs in asymmetric synthesis enabled enantiopure production. Knutsen's 2005 report described the first stereoselective route to (R)-isomers using L-tartaric acid resolution, revealing unexpected hypoglycemic effects through glucose uptake stimulation (37.4% increase vs 7.4% for (S)-isomer in adipocytes) [3]. Parallel work by Yu (2010) demonstrated that N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives acted as potent GPR119 agonists (EC₅₀ = 0.016 µM), establishing the scaffold's relevance in diabetes research [3].
  • 2011-Present: Patent activity surged with claims covering protein kinase inhibition applications. The 2011 patent EP2395004A2 specifically claimed pyrrolo[2,3-b]pyridine derivatives as JAK2 inhibitors, though 3-alkoxypyrrolidine variants were cited as comparators with improved selectivity profiles [5]. Synthetic methodology advanced significantly with the development of catalytic asymmetric hydrogenation (95% ee) and enzymatic resolution approaches, enabling gram-scale production of the (R)-enantiomer [6].

Table 2: Historical Development Milestones of Pyridine-Pyrrolidine Hybrids

Time PeriodKey AdvancementBiological SignificanceSynthetic Methodology
1980s-1990sRacemic synthesisSerotonin receptor affinity (Ki ~250nM)Classical resolution
2000-2010First enantioselective routesGPR119 agonism (EC₅₀ 0.016µM)Chiral auxiliaries
2011-2015Protein kinase inhibitor patentsJAK2 selectivity (10-fold vs JAK1)Catalytic asymmetric hydrogenation
2016-PresentSalt form optimizationImproved bioavailability (F=95% in rats)Stereoselective crystallization

Recent innovations focus on prodrug strategies to enhance blood-brain barrier penetration, particularly N-acyloxymethyl derivatives that demonstrate 3-fold increased CNS exposure in primate studies. The 2018 disclosure of crystalline salt forms (US10421745B2) marked another advancement, with citric acid co-crystals showing superior pharmacokinetic profiles (95% oral bioavailability in rats) while maintaining stereochemical integrity under physiological conditions [6]. These developments transformed the scaffold from a chemical curiosity to a validated pharmacophore with clinical potential.

Role of Chirality in Biological Activity and Target Selectivity

The (R)-configuration at the pyrrolidin-3-yl position confers superior and often qualitatively distinct biological activities compared to the (S)-enantiomer:

  • Molecular recognition advantages: The (R)-enantiomer adopts a binding-competent conformation that optimally positions the pyridine nitrogen 3.2Å from cationic residues in target proteins, while the (S)-enantiomer requires energetically unfavorable ring puckering to achieve equivalent positioning. Crystallographic studies of related pyrrolopyridines bound to kinases show the (R)-configured oxygen forms a key hydrogen bond with catalytic lysine residues inaccessible to the (S)-form [3] [5].
  • Target selectivity profiles: As shown in Table 3, the (R)-enantiomer demonstrates remarkable selectivity for specific biological targets. In diabetes-relevant pathways, it enhances insulin sensitivity by 37.4% versus 7.4% for (S)-isomer through allosteric modulation of GPR119. Similarly, aldose reductase inhibition (IC₅₀ = 1.4 µM) is 1.8-fold more potent for the (R)-form due to optimal positioning of the carboxylic acid group in derivatives like compound 7a [3]. This enantiomeric differentiation extends to antimicrobial activity, where (R)-configuration derivatives show 4-fold greater potency against S. aureus compared to racemic mixtures [7].

Table 3: Enantioselective Biological Activities of (R) vs (S) Configurations

Biological TargetActivity Metric(R)-Isomer(S)-IsomerSelectivity Ratio
GPR119 ReceptorEC₅₀ (cAMP)0.016 µM0.83 µM52-fold
Aldose ReductaseIC₅₀1.4 µM2.5 µM1.8-fold
JAK2 InhibitionKi8 nM120 nM15-fold
S. aureus GrowthMIC₉₀8 µg/mL32 µg/mL4-fold
Glucose Uptake% Stimulation37.4%7.4%5-fold

The metabolic stability of the (R)-enantiomer significantly exceeds that of its antipode, particularly regarding cytochrome P450 3A4-mediated N-demethylation. Studies of 5-[(E)-2-pyrrolidin-3-ylvinyl]pyrimidine analogs show the (R)-configuration exhibits hepatic clearance of 29 μL/min/mg versus 84 μL/min/mg for (S)-isomers due to differential orientation relative to oxidative enzymes [6]. This metabolic advantage translates to superior in vivo performance, with (R)-enantiomers demonstrating 95% oral bioavailability in rat models versus 29% for (S)-forms when administered as crystalline citrate salts [6]. The chirality also influences transporter interactions, with (R)-enantiomers showing 3-fold greater uptake via organic cation transporters (OCTs) in renal proximal tubule cells, potentially explaining their tissue-specific accumulation patterns observed in radiolabeled distribution studies.

Properties

CAS Number

927691-31-4

Product Name

(R)-2-(Pyrrolidin-3-yloxy)-pyridine

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxypyridine

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1

InChI Key

FOZWWJMAFNEKFU-MRVPVSSYSA-N

SMILES

C1CNCC1OC2=CC=CC=N2

Canonical SMILES

C1CNCC1OC2=CC=CC=N2

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.